1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 4-ethoxyphenyl group at position 1 and a 1-(2-methoxyethyl)-benzimidazole moiety at position 2. Its molecular formula is C₂₁H₂₂N₃O₃, with a molecular weight of 364.42 g/mol (calculated from ).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-3-28-18-10-8-17(9-11-18)25-15-16(14-21(25)26)22-23-19-6-4-5-7-20(19)24(22)12-13-27-2/h4-11,16H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYJISJZOWQUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Pyrrolidinone ring : A five-membered lactam.
- Benzodiazole moiety : Imparts unique electronic properties and potential for receptor interactions.
- Ethoxyphenyl group : Enhances lipophilicity and may influence binding affinity.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Neurotransmitter receptors : Potential modulation of serotonin and dopamine pathways.
- Enzyme inhibition : Possible inhibition of key enzymes involved in metabolic pathways.
Anticancer Activity
Studies have shown that derivatives of benzodiazole exhibit significant anticancer properties. For instance, certain benzodiazole derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. For example, research indicates that certain substituted pyrrolidinones possess activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties associated with benzodiazole derivatives. These compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Anticancer Efficacy
A study focusing on a related compound demonstrated its ability to inhibit tumor growth in xenograft models. The mechanism involved the downregulation of oncogenic signaling pathways and upregulation of tumor suppressor genes. The findings suggest a promising avenue for further development in cancer therapy.
Case Study 2: Neuroprotective Properties
In an animal model of Alzheimer's disease, a derivative exhibited significant improvements in cognitive function and reduced amyloid-beta plaque formation. This suggests that the compound may have potential as a therapeutic agent for neurodegenerative disorders.
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following compounds share the pyrrolidin-2-one-benzimidazole scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Table 1: Structural Comparison of Analogous Compounds
*Calculated based on molecular formulas.
Pharmacological and Physicochemical Insights
- Lipophilicity: The target compound’s ethoxy group (logP ~2.5–3.0 estimated) provides moderate lipophilicity, favoring blood-brain barrier penetration. In contrast, the butylphenyl analog () has higher logP (~4.0–4.5), which may limit aqueous solubility .
- Receptor Interactions: Arylpiperazine-containing pyrrolidin-2-one derivatives () show high affinity for α₁- and α₂-adrenoceptors, suggesting that substituents on the phenyl ring (e.g., ethoxy vs. chloro) modulate selectivity . The trifluoromethyl group () may enhance binding to hydrophobic pockets in enzymes or receptors due to its strong electron-withdrawing nature .
Metabolic Stability :
- Methoxy and ethoxy groups are prone to O-demethylation, whereas trifluoromethyl and thioether groups () may resist oxidative metabolism, prolonging half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
